

Spectral Analysis of 2,5-Thiophenediboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Thiophenediboronic acid

CAS No.: 26076-46-0

Cat. No.: B186783

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2,5-Thiophenediboronic acid** (CAS No. 26076-46-0), a key building block in the synthesis of conjugated polymers and other advanced materials. While a complete public database of its spectra is not readily available, this document compiles available data, expected spectral characteristics, and detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectral Data

2,5-Thiophenediboronic acid is a solid compound with the molecular formula $C_4H_6B_2O_4S$ and a molecular weight of 171.78 g/mol. [1][2] Analytical data, including NMR, HPLC, and LC-MS, are available from commercial suppliers. [3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2,5-Thiophenediboronic acid**. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines) upon

dehydration, sample preparation and choice of solvent are critical for obtaining a clean spectrum. Using a deuterated solvent that can disrupt the formation of these oligomers, such as methanol-d₄ or DMSO-d₆, is recommended.

Expected ¹H NMR Data:

Based on the structure and data from related thiophene boronic acid esters, the proton NMR spectrum is expected to show a singlet for the two equivalent protons on the thiophene ring.[5] The protons of the boronic acid groups (-B(OH)₂) will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent, concentration, and water content.

Proton	Expected Chemical Shift (δ) ppm	Multiplicity
Thiophene C-H	~7.7	Singlet
B(OH) ₂	Broad	Singlet

Expected ¹³C NMR Data:

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum is expected to show two distinct signals for the thiophene ring carbons. The carbon atoms attached to the boronic acid groups will have a characteristic chemical shift.

Carbon	Expected Chemical Shift (δ) ppm
Thiophene C-B	~140-150
Thiophene C-H	~135-140

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in **2,5-Thiophenediboronic acid**. The spectrum is expected to show characteristic absorption bands for the O-H, B-O, and C-S bonds, as well as vibrations from the thiophene ring.

Bond/Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (boronic acid)	3200-3600	Strong, Broad
C-H stretch (aromatic)	3000-3100	Medium
B-O stretch	1310-1380	Strong
Thiophene ring vibrations	1400-1600	Medium-Weak
C-S stretch	600-800	Medium-Weak

Note: The IR spectrum of a covalent organic framework synthesized from **2,5-thiophenediboronic acid** showed characteristic boronate ester stretching frequencies at 1,348, 1,323, and 1,225 cm⁻¹.[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight and fragmentation pattern. For boronic acids, soft ionization techniques such as Electrospray Ionization (ESI) are often preferred to minimize fragmentation and observe the molecular ion.

Ion	Expected m/z
[M+H] ⁺	172.79
[M+Na] ⁺	194.77
[M-H] ⁻	170.77

Experimental Protocols

Detailed methodologies for obtaining the spectral data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **2,5-Thiophenediboronic acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube. Ensure the sample is fully dissolved.
- Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is suitable for analysis.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 1024 or more scans).
 - A relaxation delay of 2-5 seconds is recommended.

IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **2,5-Thiophenediboronic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet-forming die.
 - Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - The spectrum is typically collected over a range of 4000-400 cm^{-1} .

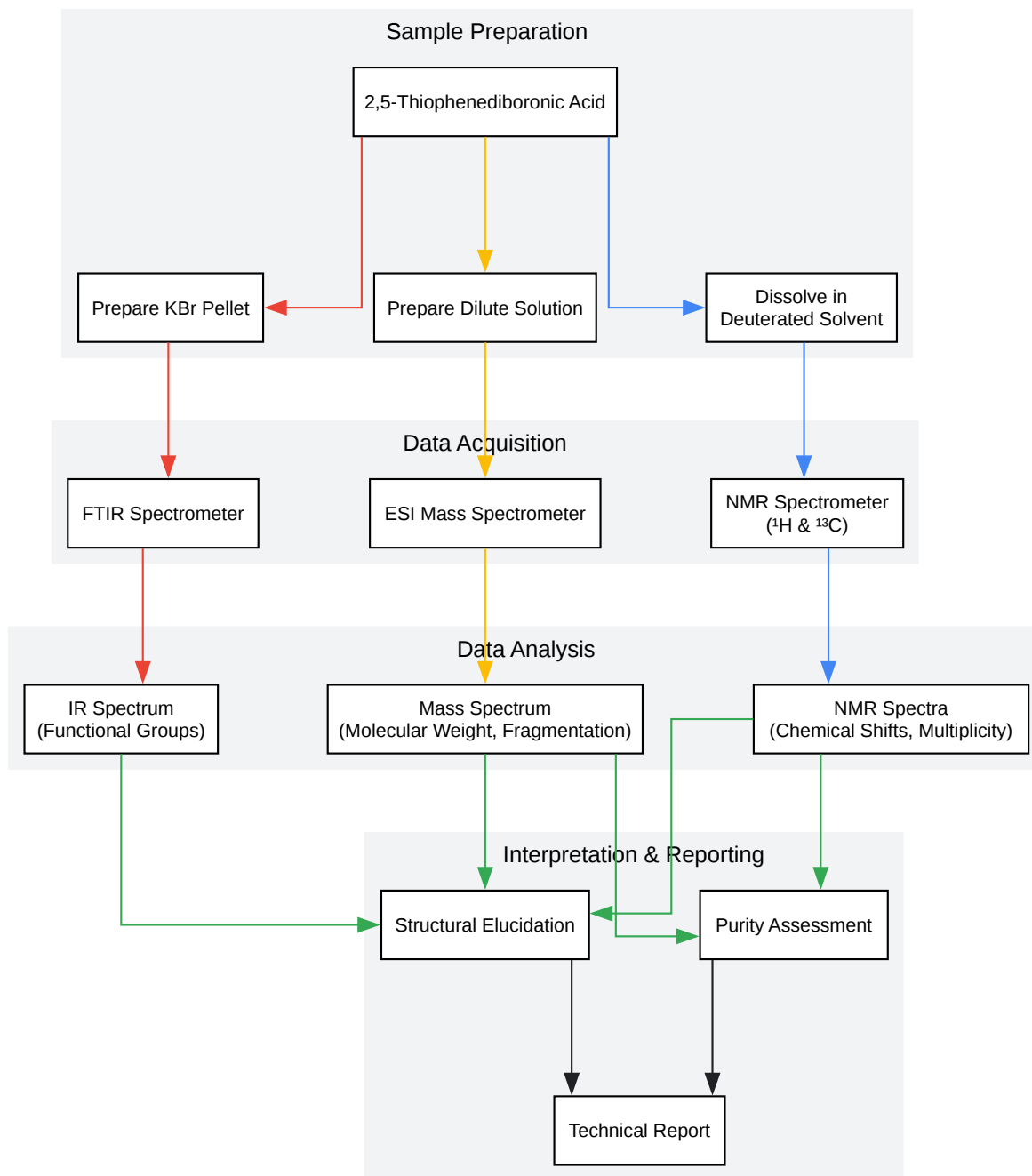
Mass Spectrometry Protocol (ESI-MS)

- Sample Preparation: Prepare a dilute solution of **2,5-Thiophenediboronic acid** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Data Acquisition:
 - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
 - Acquire the mass spectrum in both positive and negative ion modes.
 - Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 $^{\circ}\text{C}$.

Data Analysis Workflow

The following diagram illustrates a typical workflow for the spectral analysis of **2,5-Thiophenediboronic acid**.

Spectral Analysis Workflow for 2,5-Thiophenediboronic Acid



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Caption: Workflow for spectral data acquisition and analysis.

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